molecular formula C9H5N3O5S B8660149 2-(1,3,4-Oxadiazol-2-yl)phenyl isocyanatosulfonate CAS No. 89406-31-5

2-(1,3,4-Oxadiazol-2-yl)phenyl isocyanatosulfonate

Cat. No. B8660149
CAS RN: 89406-31-5
M. Wt: 267.22 g/mol
InChI Key: JYSKZNJUNQPJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3,4-Oxadiazol-2-yl)phenyl isocyanatosulfonate is a useful research compound. Its molecular formula is C9H5N3O5S and its molecular weight is 267.22 g/mol. The purity is usually 95%.
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properties

CAS RN

89406-31-5

Molecular Formula

C9H5N3O5S

Molecular Weight

267.22 g/mol

IUPAC Name

[2-(1,3,4-oxadiazol-2-yl)phenyl] N-(oxomethylidene)sulfamate

InChI

InChI=1S/C9H5N3O5S/c13-5-11-18(14,15)17-8-4-2-1-3-7(8)9-12-10-6-16-9/h1-4,6H

InChI Key

JYSKZNJUNQPJCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=CO2)OS(=O)(=O)N=C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

By the procedure of Example 1, 7.1 g of chlorosulfonyl isocyanate was added to a suspension containing 8.1 g of 2-(1,3,4-oxadiazol-2-yl)phenol [prepared by the procedure of J. Maillard et al., Bull. Soc. Chim. France, 3, 529 (1961)] in 125 ml of dry toluene. The reaction mixture was stirred at 25° C. for 1 hour, then heated at 100° to 110° C. for about 0.5 hour. The resulting suspension containing a viscous oil was cooled to 25° C., filtered, and the filtrate was concentrated in vacuo to yield 8 g of the title compound as a viscous, crude oil. The IR spectrum showed an isocyanate absorption at 2220 cm-1.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three

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